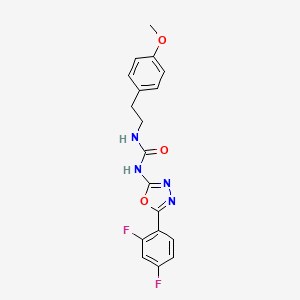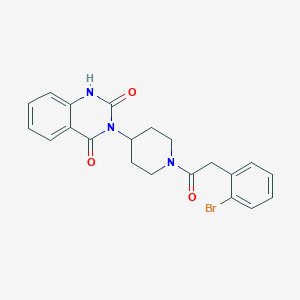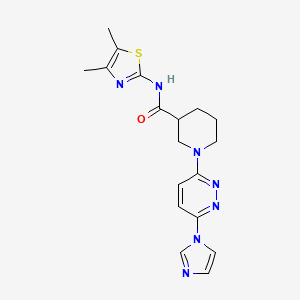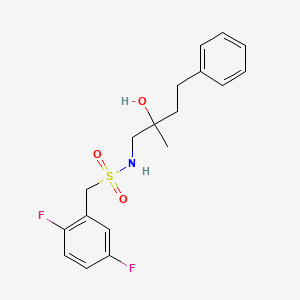
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, also known as DPFU, is a chemical compound that has shown promising results in scientific research applications. DPFU is a urea derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea is not fully understood. However, it has been suggested that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and mediators.
Biochemical and Physiological Effects:
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have various biochemical and physiological effects. In animal studies, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to decrease tumor size and increase survival rates in mice with breast cancer and lung cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been shown to reduce inflammation in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown cytotoxic effects against various cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is that its mechanism of action is not fully understood, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea. One direction is to further investigate its mechanism of action, which may provide insights into its potential clinical applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, which may inform the development of optimal dosing regimens. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in animal models and clinical trials.
Synthesemethoden
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been synthesized using various methods, including the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine. Another method involves the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid methyl ester, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine.
Wissenschaftliche Forschungsanwendungen
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown promising results in scientific research applications. It has been studied for its potential as an anticancer agent, and has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been studied for its potential as an anti-inflammatory agent, and has shown anti-inflammatory effects in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been studied for its potential as an antifungal agent, and has shown antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-26-13-5-2-11(3-6-13)8-9-21-17(25)22-18-24-23-16(27-18)14-7-4-12(19)10-15(14)20/h2-7,10H,8-9H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGFKRBPWDCDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2677175.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)



![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)

![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)